molecular formula C13H23N5O2S2 B2549722 N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE CAS No. 898436-89-0

N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2549722
CAS No.: 898436-89-0
M. Wt: 345.48
InChI Key: DUKWYVJXNYPOJU-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ( 898436-89-0) is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with acetamide and tert-butylurea groups . This compound has a molecular formula of C13H23N5O2S2 and a molecular weight of 345.48 g/mol . It is a solid substance of high purity (typically 90% or greater), making it a suitable building block and intermediate for various research applications in medicinal chemistry and materials science . The structural motif of the 1,3,4-thiadiazole ring is of significant interest in drug discovery, and this specific derivative has been referenced in peer-reviewed scientific literature, including research published in RSC Advances and Biomaterials Science . Researchers can utilize this chemical to explore structure-activity relationships, develop novel bioactive molecules, or synthesize more complex chemical entities. Key Identifiers: • CAS Number: 898436-89-0 • Molecular Formula: C13H23N5O2S2 • Molecular Weight: 345.48 g/mol • SMILES: C(NC(C)(C)C)(=O)CSC1=NN=C(NC(=O)NC(C)(C)C)S1 This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S2/c1-12(2,3)15-8(19)7-21-11-18-17-10(22-11)14-9(20)16-13(4,5)6/h7H2,1-6H3,(H,15,19)(H2,14,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKWYVJXNYPOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl isocyanate with 2-amino-1,3,4-thiadiazole-5-thiol to form the intermediate tert-butylcarbamoyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product.

The reaction conditions for the synthesis include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Base catalysts such as triethylamine or potassium carbonate are often employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky groups like benzylthio (e.g., 5h , 88% yield) generally improve reaction efficiency compared to smaller alkylthio groups (e.g., 5g , 78%) .
  • Melting Points: Electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5e) reduce melting points relative to non-halogenated analogs, likely due to disrupted crystal packing .

Conformational and Crystallographic Comparisons

highlights the butterfly-shaped conformation of a bis-thiadiazole derivative, where planar thiadiazole rings form a 46.3° dihedral angle.

Pharmacological Prospects

  • Docking Studies : The pyrazolone-thiadiazole hybrid 3 () achieved a docking score of −8.2 kcal/mol against 5-LOX, indicating strong binding affinity. The target compound’s tert-butyl groups could mimic this by occupying hydrophobic pockets in enzyme active sites .

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